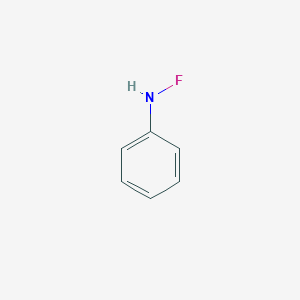

Fluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36274-75-6 |

|---|---|

Molecular Formula |

C6H6FN |

Molecular Weight |

111.12 g/mol |

IUPAC Name |

N-fluoroaniline |

InChI |

InChI=1S/C6H6FN/c7-8-6-4-2-1-3-5-6/h1-5,8H |

InChI Key |

MGNPLIACIXIYJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NF |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoroaniline (CAS 348-54-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoroaniline (CAS 348-54-9), an organofluorine compound, is a critical building block in the synthesis of a wide array of functional molecules. Its unique electronic properties, imparted by the fluorine atom at the ortho position, make it a valuable intermediate in the pharmaceutical, agrochemical, and materials science sectors. The introduction of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the physicochemical properties, synthesis, metabolic pathways, and analytical methodologies for 2-fluoroaniline, serving as a technical resource for professionals in research and development.

Physicochemical and Spectral Properties

2-Fluoroaniline is a clear, colorless to brownish liquid at room temperature.[1][2] The fluorine atom's high electronegativity influences the electron density of the aromatic ring and the basicity of the amino group.[3]

Physical and Chemical Data

A summary of the key physical and chemical properties of 2-fluoroaniline is presented in Table 1. This data is essential for designing reaction conditions, purification procedures, and ensuring safe handling and storage.

| Property | Value | References |

| IUPAC Name | 2-Fluoroaniline | [4] |

| Synonyms | o-Fluoroaniline, 1-Amino-2-fluorobenzene | [4][5] |

| CAS Number | 348-54-9 | [5] |

| Molecular Formula | C₆H₆FN | [5] |

| Molecular Weight | 111.12 g/mol | [5] |

| Appearance | Clear colorless to brown liquid | [1][2] |

| Melting Point | -29 °C | [5][6] |

| Boiling Point | 182-183 °C (at 1013 hPa) | [6][7] |

| Density | 1.151 g/mL at 25 °C | [5][6] |

| Solubility in Water | 17 g/L at 20 °C | [7][8] |

| Solubility (Organic) | Soluble in ethanol and ether | [1] |

| pKa | 3.2 at 25 °C | [2][9] |

| Refractive Index (n²⁰/D) | 1.544 | [5][6] |

| Flash Point | 60 °C (140 °F) - closed cup | [7][8] |

| Vapor Pressure | 1 hPa at 20 °C | [7][8] |

Spectral Data

Spectral analysis is crucial for the identification and purity assessment of 2-fluoroaniline.

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. A general protocol for sample preparation is available in Section 5.2.

-

¹³C NMR: The carbon-13 NMR spectrum is used to determine the number and type of carbon atoms.[10]

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule.[10]

Synthesis and Reactivity

2-Fluoroaniline is typically synthesized via the reduction of 2-fluoronitrobenzene. It serves as a versatile precursor for a variety of chemical transformations, primarily involving the amino group or the aromatic ring.

Synthesis Protocol: Catalytic Hydrogenation of 2-Fluoronitrobenzene

This method provides an efficient route to 2-fluoroaniline with high conversion rates and product purity.[1]

Materials:

-

2-Fluoronitrobenzene

-

Catalyst: Al₂O₃ carrier loaded with Platinum (Pt, 0.05-1%), and promoters such as Palladium (Pd), Tin (Sn), or Zinc (Zn) (0.05-3%) and Potassium (K), Cobalt (Co), or Silver (Ag) (0.01-3%).[1]

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Fixed-bed reactor

-

Condenser

-

Oil-water separator

Procedure:

-

Catalyst Activation: Pack the catalyst into the fixed-bed reactor. Purge the reactor with nitrogen gas at room temperature to remove air. Introduce a nitrogen-diluted reducing gas (3-10% H₂) and heat the reactor to 120-280 °C at a rate of 1-10 °C/min to activate the catalyst.[1]

-

Reaction Setup: Stop the flow of the nitrogen-diluted gas. Pre-heat hydrogen gas and 2-fluoronitrobenzene vapor to 150-260 °C and introduce the homogenous mixture into the fixed-bed reactor.[1]

-

Hydrogenation: Maintain the reaction temperature between 120 °C and 280 °C. The catalytic hydrogenation of 2-fluoronitrobenzene to 2-fluoroaniline will proceed.[1]

-

Product Isolation: The reaction mixture exiting the reactor is passed through a condenser to liquefy the 2-fluoroaniline vapor.[1]

-

Purification: The condensed liquid is then directed to an oil-water separator to isolate the oily 2-fluoroaniline product.[1]

Logical Workflow for Synthesis

The synthesis of 2-fluoroaniline from 2-fluoronitrobenzene follows a clear and logical progression from starting material to final product.

Metabolic Pathways

Understanding the metabolic fate of 2-fluoroaniline is crucial for drug development, as its metabolites can have different efficacy and toxicity profiles. The metabolism primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions.

Phase I Metabolism: Hydroxylation

The initial metabolic step is the hydroxylation of the aromatic ring, predominantly at the para-position (position 4) to form 4-amino-3-fluorophenol. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms CYP1A2 and CYP2E1.

Phase II Metabolism: Conjugation

The hydroxylated metabolite, 4-amino-3-fluorophenol, undergoes conjugation reactions to increase its water solubility and facilitate its excretion.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group.

-

Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to the hydroxyl group.

Additionally, the parent compound, 2-fluoroaniline, can undergo N-acetylation. The resulting metabolites are then excreted, primarily in the urine.[2]

Metabolic Pathway Diagram

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for research and development. This section provides protocols for common analytical techniques used for 2-fluoroaniline.

Representative GC-MS Analysis Protocol

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 2-fluoroaniline.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890/5977 or equivalent).[6]

Sample Preparation:

-

Prepare a stock solution of 2-fluoroaniline in a suitable solvent (e.g., methanol or ethyl acetate).

-

For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.

-

For analysis in a biological matrix (e.g., plasma or urine), a liquid-liquid extraction or solid-phase extraction may be necessary to remove interferences.

GC-MS Parameters (Illustrative):

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

-

Inlet Temperature: 250 °C.[6]

-

Injection Volume: 1 µL in splitless mode.[6]

-

Oven Temperature Program: Initial temperature of 70 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[4]

-

MS Transfer Line Temperature: 280 °C.[4]

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

Representative ¹H NMR Analysis Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-fluoroaniline into a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

If particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[9]

-

Cap the NMR tube and label it appropriately.

NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

Safety and Handling

2-Fluoroaniline is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause damage to organs through prolonged or repeated exposure. Flammable liquid and vapor. Very toxic to aquatic life with long-lasting effects.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or with respiratory protection.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from sources of ignition.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store below +30°C.[8]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling 2-fluoroaniline.

Applications in Research and Drug Development

The unique properties of 2-fluoroaniline make it a valuable starting material in several areas:

-

Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain fluoroquinolone antibiotics and anti-inflammatory drugs. The fluorine atom can enhance drug efficacy and pharmacokinetic properties.[3]

-

Agrochemicals: 2-Fluoroaniline is used in the production of insecticides, herbicides, and fungicides.[1]

-

Dyes and Pigments: It serves as a precursor for the synthesis of specialty dyes, including thermosensitive dyes.[9]

Conclusion

2-Fluoroaniline is a fundamentally important chemical intermediate with diverse applications, particularly in the life sciences. A thorough understanding of its properties, synthesis, metabolism, and safe handling is essential for researchers and developers. This technical guide provides a consolidated resource to support the effective and safe utilization of 2-fluoroaniline in the laboratory and beyond, facilitating innovation in drug discovery and chemical synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. dea.gov [dea.gov]

- 7. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]

- 8. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. Pharmacogenetics of human sulfotransferases and impact of amino acid exchange on Phase II drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. Phase II Drug-Metabolizing Enzymes | Basicmedical Key [basicmedicalkey.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoroaniline from Fluorinated Benzene Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoroaniline is a pivotal intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The strategic introduction of a fluorine atom at the meta-position of the aniline ring imparts unique physicochemical properties to target molecules, including altered metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the principal synthetic routes to 3-fluoroaniline originating from fluorinated benzene precursors. Key methodologies, including the nitration of fluorobenzene followed by reduction, and the amination of dihalogenated benzenes, are discussed in detail. This document includes step-by-step experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to aid researchers in the selection and implementation of the most suitable method for their specific needs.

Introduction

The synthesis of fluorinated aromatic compounds is a cornerstone of modern medicinal and materials chemistry. 3-Fluoroaniline, in particular, serves as a versatile building block for introducing the fluorophenylamine moiety into more complex molecular architectures.[1] This guide focuses on scalable and laboratory-reproducible methods for the synthesis of 3-fluoroaniline from readily available fluorinated benzene starting materials. The two primary strategies detailed herein are:

-

Route A: A two-step process involving the nitration of fluorobenzene to yield a mixture of fluoronitrobenzene isomers, followed by the selective reduction of the meta-isomer, 3-fluoronitrobenzene.

-

Route B: A multi-step synthesis commencing with a Schiemann reaction to introduce the fluorine atom, followed by a nucleophilic aromatic substitution (amination) to install the amino group.

Each route presents distinct advantages and challenges in terms of regioselectivity, reaction conditions, and overall yield. This guide aims to provide the necessary technical details for an informed selection of the optimal synthetic strategy.

Synthetic Pathways and Methodologies

Route A: Nitration of Fluorobenzene and Subsequent Reduction

This classical approach leverages the electrophilic aromatic substitution of fluorobenzene, followed by the reduction of the resulting nitro group.

The nitration of fluorobenzene with a mixture of nitric acid and sulfuric acid is an established method for introducing a nitro group onto the aromatic ring. The fluorine atom is an ortho-, para-directing group, leading to a mixture of isomers. However, the strong inductive effect of fluorine deactivates the ortho position to a greater extent than the para position, resulting in the para-isomer as the major product.[2][3] The desired meta-isomer, 3-fluoronitrobenzene, is formed in smaller quantities.

Caption: Nitration of fluorobenzene to produce a mixture of isomers.

Experimental Protocol: Nitration of Fluorobenzene

-

Materials: Fluorobenzene, concentrated nitric acid (96-98%), concentrated sulfuric acid (98%), 72% sulfuric acid, sodium hydrogen carbonate solution (2.5%).

-

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of nitric acid and sulfuric acid is prepared while maintaining a low temperature.

-

Fluorobenzene is added dropwise to the nitrating mixture at a controlled temperature, typically between 45°C and 60°C.[4]

-

The reaction is stirred for a set period (e.g., 3 hours) to ensure complete conversion.

-

The reaction mixture is then carefully poured onto ice, and the organic layer is separated.

-

The organic phase is washed sequentially with water, sodium hydrogen carbonate solution, and again with water until neutral.[4]

-

The crude mixture of nitrofluorobenzene isomers is then separated by fractional distillation under reduced pressure to isolate the 3-fluoronitrobenzene isomer.

-

The reduction of the nitro group in 3-fluoronitrobenzene to an amine can be achieved through various methods, with catalytic hydrogenation being one of the most efficient and clean.

References

An In-depth Technical Guide to 4-Fluoroaniline: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroaniline, a substituted aromatic amine, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the presence of a fluorine atom at the para-position of the aniline ring, significantly influence its reactivity and make it a versatile precursor for a wide array of complex molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of 4-fluoroaniline. Detailed experimental protocols for its synthesis and key transformations, alongside tabulated quantitative data and visual diagrams of reaction pathways, are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

4-Fluoroaniline is an organofluorine compound with the chemical formula C₆H₆FN.[1] The molecule consists of a benzene ring substituted with an amino group (-NH₂) and a fluorine atom (-F) at positions 1 and 4, respectively. This substitution pattern is also referred to as a para substitution.

The fluorine atom, being the most electronegative element, exerts a significant electron-withdrawing inductive effect (-I) on the aromatic ring. Conversely, the amino group is a strong activating group due to its electron-donating mesomeric effect (+M). The interplay of these electronic effects governs the reactivity of the molecule, particularly in electrophilic aromatic substitution reactions.

Table 1: Chemical Identifiers for 4-Fluoroaniline

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-fluoroaniline | [2] |

| CAS Number | 371-40-4 | [3] |

| Molecular Formula | C₆H₆FN | [3] |

| Molecular Weight | 111.12 g/mol | [3] |

| InChI Key | KRZCOLNOCZKSDF-UHFFFAOYSA-N | [2] |

| SMILES | Nc1ccc(F)cc1 | [2] |

| Synonyms | p-Fluoroaniline, 1-Amino-4-fluorobenzene, 4-Fluorobenzenamine | [3] |

Physicochemical and Spectroscopic Properties

4-Fluoroaniline is a colorless to pale yellow liquid at room temperature with a characteristic mild, sweet odor.[4] It is slightly soluble in water but soluble in organic solvents like chloroform and methanol.[5]

Table 2: Physicochemical Properties of 4-Fluoroaniline

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -1.9 °C | [1] |

| Boiling Point | 188 °C | [1] |

| Density | 1.173 g/mL at 25 °C | [6] |

| Solubility in Water | 33 g/L at 20 °C | [7] |

| Refractive Index (n20/D) | 1.539 | [8] |

| Flash Point | 73 °C (163 °F) | [5] |

Table 3: Spectroscopic Data for 4-Fluoroaniline

| Spectroscopy | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.89 (t, J=8.0 Hz, 2H, ArH), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 3.60 (s, 2H, NH₂) | [9] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz) | [9] |

| IR (Vapor Phase) | Major peaks indicative of N-H stretching, C-N stretching, C-F stretching, and aromatic C-H and C=C vibrations. | [6] |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 111, with significant fragments at m/z 84, 83, 64, and 57. | [10] |

Synthesis of 4-Fluoroaniline

The most common laboratory and industrial synthesis of 4-fluoroaniline involves the reduction of 4-nitrofluorobenzene.[1] Catalytic hydrogenation is a widely used method for this transformation.

Figure 1: Synthetic pathway for 4-fluoroaniline.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Materials:

-

4-Nitrofluorobenzene

-

10% Palladium on activated carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon or Parr shaker)

-

Filtration apparatus (e.g., Buchner funnel or Celite pad)

-

Rotary evaporator

Procedure:

-

To a solution of 4-nitrofluorobenzene (e.g., 2.00 mmol, 212 µL) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (e.g., 21 mg, 0.020 mmol).

-

The reaction mixture is stirred and subjected to a hydrogen atmosphere (e.g., by bubbling H₂ gas through the solution from a balloon) at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solid catalyst is removed by filtration through a pad of Celite and washed with dichloromethane (25 mL).

-

The combined filtrate and DCM washings are concentrated under reduced pressure using a rotary evaporator to yield 4-fluoroaniline as a clear yellow oil.[11]

Reactivity of 4-Fluoroaniline

The reactivity of 4-fluoroaniline is dictated by the electronic properties of both the amino and fluoro substituents. The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution, while the fluorine atom is a deactivating, ortho-, para-directing group. Given that the para position is already occupied, electrophilic substitution reactions primarily occur at the ortho position to the amino group. The amino group itself is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization.

Electrophilic Aromatic Substitution: Bromination

Figure 2: Electrophilic bromination of 4-fluoroaniline.

Materials:

-

4-Fluoroaniline

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Sodium bromide (NaBr)

-

Sodium persulfate (Na₂S₂O₈)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Add 4-fluoroaniline (e.g., 7.24 mmol) to a suspension of CuSO₄·5H₂O (e.g., 1.81 mmol, 25 mol%) in a mixture of CH₃CN (20 mL) and H₂O (10 mL) at 25 °C.

-

Stir the mixture at 25 °C for 15 minutes.

-

Simultaneously add NaBr (e.g., 13.0 mmol, 1.8 equiv.) and Na₂S₂O₈ (e.g., 10.1 mmol, 1.4 equiv.) in three portions at 7 °C over 15 minutes.

-

After the addition is complete, continue stirring the mixture at 7 °C for 2 hours and then at 25 °C for 22 hours.

-

Quench the reaction by adding Na₂S₂O₃ (e.g., 3.62 mmol).

-

The product, 2-bromo-4-fluoroaniline, can be isolated by extraction and purified by column chromatography.[12]

Reactions of the Amino Group

The amino group of 4-fluoroaniline readily undergoes acylation with acylating agents like acetic anhydride to form the corresponding amide. This reaction is often used as a protection strategy or to introduce an acyl moiety for further functionalization.

Figure 3: Acylation of 4-fluoroaniline.

Materials:

-

4-Fluoroaniline

-

Pyridine

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 4-fluoroaniline (1.0 equiv) in pyridine in a round-bottom flask.

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Slowly add acetic anhydride (1.2 equiv) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-(4-fluorophenyl)acetamide.[2]

Aryl diazonium salts, formed by the reaction of primary aromatic amines with nitrous acid, are versatile intermediates in organic synthesis. 4-Fluoroaniline can be converted to its corresponding diazonium salt, which can then undergo various transformations, such as the Sandmeyer reaction, to introduce a range of substituents onto the aromatic ring.

Figure 4: Diazotization of 4-fluoroaniline followed by a Sandmeyer reaction.

Materials:

-

4-Fluoroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Beakers

-

Magnetic stirrer

Procedure: Part A: Diazotization

-

Dissolve 4-fluoroaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for a further 15-20 minutes at this temperature to ensure complete formation of the 4-fluorobenzenediazonium chloride solution. The resulting solution should be kept cold for the next step.

Part B: Sandmeyer Reaction

-

In a separate flask, prepare a solution of CuBr in concentrated HBr.

-

Slowly add the cold diazonium salt solution from Part A to the CuBr solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., in a water bath at 50-60 °C) until the evolution of nitrogen ceases.

-

The product, 1-bromo-4-fluorobenzene, can then be isolated by steam distillation or solvent extraction, followed by purification.

Applications in Drug Development

4-Fluoroaniline is a crucial intermediate in the synthesis of numerous pharmaceuticals. The incorporation of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[13] It serves as a precursor for the synthesis of various biologically active molecules, including fungicides and analogues of fentanyl.[14]

Figure 5: Logical workflow for the use of 4-fluoroaniline in drug development.

Safety and Handling

4-Fluoroaniline is a toxic material and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is harmful if swallowed, and contact with skin and eyes can cause severe irritation.[3] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It is incompatible with strong acids and oxidizing agents.[6]

Conclusion

4-Fluoroaniline is a fundamentally important and versatile chemical intermediate. Its unique structural and electronic properties make it an invaluable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. This guide has provided a detailed overview of these aspects, offering practical experimental protocols and consolidated data to aid researchers in their work with this key building block.

References

- 1. 4-Fluoroaniline(371-40-4) IR Spectrum [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. p-Fluoroaniline [webbook.nist.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 4-Fluoroaniline(371-40-4) MS spectrum [chemicalbook.com]

- 11. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

A Theoretical Deep Dive into the Molecular Properties of Fluoroaniline Isomers

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are foundational structures in materials science and pharmaceutical development.[1][2] The introduction of a fluorine substituent significantly alters the electronic and structural characteristics of the aniline molecule, leading to three distinct isomers: ortho-fluoroaniline (o-FA), meta-fluoroaniline (m-FA), and para-fluoroaniline (p-FA).[1][2] Understanding the nuanced differences between these isomers at a molecular level is crucial for designing novel molecules for applications in pharmaceuticals, agrochemicals, and optoelectronics.[3][4]

This technical guide provides an in-depth analysis of the molecular properties of fluoroaniline isomers based on theoretical investigations. Leveraging Density Functional Theory (DFT), a powerful quantum chemical method, this paper summarizes key findings on molecular geometry, electronic properties, and spectroscopic behavior.[1][2][3][5] All quantitative data is presented in structured tables for comparative analysis, and detailed computational methodologies are provided.

Computational Methodology: The Theoretical Protocol

The insights presented herein are derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[6] The specific protocols cited in the literature form a standardized workflow for molecular property prediction.

Experimental Protocol (Computational):

-

Conformational Analysis & Geometry Optimization: The initial step involves determining the most stable three-dimensional structure of the this compound isomers. This is achieved through geometry optimization.[7][8][9] Calculations are typically performed using the B3LYP (Becke's three-parameter hybrid functional using the Lee, Yang, and Parr correlation functional) functional combined with a high-level basis set such as 6-311++G(d,p).[3][6][10] This level of theory provides a reliable balance between accuracy and computational cost for aniline derivatives.[10] The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by ensuring all calculated vibrational frequencies are positive.[11]

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory.[6] These theoretical frequencies are often scaled by an empirical factor (e.g., ~0.96-0.98) to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental infrared (IR) and Raman spectra.[6]

-

Electronic Property Calculation: A range of electronic properties are determined from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity.[1][12] The molecular electrostatic potential (MEP) map is also calculated to identify regions of electrophilic and nucleophilic reactivity.[1][13]

-

Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra, providing information on electronic transitions between molecular orbitals.[1][3] Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[14]

The logical workflow for these theoretical investigations is depicted in the diagram below.

Optimized Molecular Geometry

The process of geometry optimization yields the most stable arrangement of atoms in the molecule. While bond lengths and angles are broadly similar across the isomers, subtle differences arise from the position of the fluorine atom. These structural parameters are fundamental, as all other computed properties are derived from this optimized, lowest-energy state.[8]

Frontier Molecular Orbitals and Chemical Reactivity

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor, making the molecule more susceptible to electrophilic attack.[1][12]

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor, signifying susceptibility to nucleophilic attack.[1][12]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[1] A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron.[12] Conversely, a small gap suggests the molecule is more reactive.[1][12]

The relationship between these orbitals and key chemical reactivity descriptors is illustrated below. These descriptors, such as chemical potential, hardness, and softness, can be calculated from the HOMO and LUMO energy values.[1]

The calculated electronic properties for the this compound isomers are summarized in the following table.

Table 1: Calculated Electronic Properties of this compound Isomers

| Property | o-Fluoroaniline | m-Fluoroaniline | p-Fluoroaniline |

|---|---|---|---|

| HOMO Energy (eV) | -5.57 | -5.84 | -5.49 |

| LUMO Energy (eV) | -0.63 | -0.73 | -0.61 |

| Energy Gap (ΔE) (eV) | 4.94 | 5.11 | 4.88 |

| Ionization Potential (I) (eV) | 5.57 | 5.84 | 5.49 |

| Electron Affinity (A) (eV) | 0.63 | 0.73 | 0.61 |

| Chemical Hardness (η) (eV) | 2.47 | 2.56 | 2.44 |

| Chemical Softness (S) (eV⁻¹) | 0.40 | 0.39 | 0.41 |

| Dipole Moment (Debye) | 2.37 | 2.45 | 2.76 |

Data synthesized from theoretical studies using the B3LYP/6-311++G(d,p) level of theory.[3]

The para-isomer exhibits the smallest HOMO-LUMO energy gap, suggesting it is the most chemically reactive of the three, while the meta-isomer, with the largest gap, is the most kinetically stable.[3]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[1] In the MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red. Electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue.[1]

For this compound isomers, the most negative potential is generally located around the nitrogen atom of the amino group due to the presence of a lone pair of electrons, making it a primary site for electrophilic interaction.[1] The fluorine atom also contributes to the negative potential. The positive potential is primarily distributed over the hydrogen atoms of the amino group.[1]

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are essential for technologies like optical switching and signal processing.[2] The potential of a molecule to exhibit NLO properties is related to its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).[2] The presence and position of the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atom (-F) in the benzene ring can lead to significant intramolecular charge transfer, enhancing NLO properties.

Table 2: Calculated NLO Properties of this compound Isomers

| Property | o-Fluoroaniline | m-Fluoroaniline | p-Fluoroaniline |

|---|---|---|---|

| Dipole Moment (μ) (Debye) | 2.37 | 2.45 | 2.76 |

| Mean Polarizability (α) (esu) | 9.09 x 10⁻²⁴ | 9.04 x 10⁻²⁴ | 9.21 x 10⁻²⁴ |

| First Hyperpolarizability (β) (esu) | 1.89 x 10⁻³⁰ | 0.49 x 10⁻³⁰ | 2.42 x 10⁻³⁰ |

Data synthesized from theoretical studies using the B3LYP/6-311++G(d,p) level of theory.[3]

The para-isomer shows the highest dipole moment and first hyperpolarizability, indicating it has the most significant potential for NLO applications among the isomers.[3] This is attributed to the direct charge transfer axis between the donor (-NH₂) and acceptor (-F) groups at opposite ends of the aromatic ring.

Vibrational and Spectroscopic Analysis

Theoretical calculations provide valuable predictions of spectroscopic data that aid in the interpretation of experimental results.

-

Vibrational Frequencies: DFT calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in IR and Raman spectra.[6] Key vibrational modes for fluoroanilines include N-H stretching, C-N stretching, C-F stretching, and various bending modes of the aromatic ring.[6][15]

-

UV-Vis Spectra: TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, corresponding to electronic transitions, primarily π → π* transitions within the benzene ring.[3] The calculated spectra for this compound isomers typically show strong absorption bands around 190 nm and weaker bands at longer wavelengths.[3][4]

-

NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the isomers.[16] The electron-withdrawing fluorine atom and electron-donating amino group significantly influence the electron density around adjacent carbon and hydrogen atoms, leading to characteristic shifts for each isomer.

Conclusion

Theoretical investigations using DFT provide a powerful framework for understanding and comparing the molecular properties of this compound isomers. The position of the fluorine substituent has a pronounced effect on the geometry, electronic structure, and spectroscopic characteristics of the molecule. The para-isomer is identified as the most reactive and possesses the most promising non-linear optical properties, while the meta-isomer is the most kinetically stable.[3] This detailed molecular-level knowledge is invaluable for researchers in medicinal chemistry and materials science, enabling the rational design of this compound-based compounds with tailored properties for specific applications.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Duzce University Journal of Science and Technology » Submission » Theoretical Investigation of the Molecular Properties of the this compound and Fluoroanisole Isomers [dergipark.org.tr]

- 6. asianpubs.org [asianpubs.org]

- 7. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]

- 8. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

- 9. Geometry Optimization in Rowan | Rowan [rowansci.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Computational Molecular Modeling Exercises | compmodel.chem.wisc.edu [compmodel.chem.wisc.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 15. researchgate.net [researchgate.net]

- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]

A Theoretical Framework for the Computational Analysis of 4-Fluoro-N-pentylaniline: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Fluoro-N-pentylaniline is an organofluorine compound with potential applications in medicinal chemistry and materials science due to its structural motifs.[1] The introduction of a fluorine atom and an N-alkyl group can significantly influence a molecule's chemical reactivity, metabolic stability, and biological activity.[1] While specific computational studies on 4-Fluoro-N-pentylaniline are not extensively published, this technical guide outlines a comprehensive theoretical framework for its investigation using established computational chemistry methods. By leveraging Density Functional Theory (DFT) and molecular docking simulations, researchers can elucidate the structural, electronic, and bioactive properties of this molecule, thereby accelerating its potential application in drug discovery and development. This document provides detailed hypothetical protocols and data presentation structures to guide future research.

Introduction to Computational Investigation

Computational chemistry provides powerful tools for predicting molecular properties, offering a cost-effective and efficient alternative to purely experimental approaches.[2] For a molecule like 4-Fluoro-N-pentylaniline, computational studies can predict its three-dimensional structure, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and reactivity. Furthermore, techniques like molecular docking can be used to explore its potential as an inhibitor for specific biological targets, a common strategy in modern drug discovery.[3][4]

The logical workflow for a comprehensive computational study of a novel N-alkylaniline compound like 4-Fluoro-N-pentylaniline is outlined below. This process begins with the fundamental structural and electronic characterization of the molecule and progresses to an evaluation of its potential biological interactions.

Quantum Chemical Calculations: Methodology

The foundation of this theoretical investigation lies in Density Functional Theory (DFT), a robust method for analyzing the electronic structure of molecules.[5] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its accuracy in predicting molecular geometries and properties of organic compounds.[6][7]

Experimental Protocol: DFT Calculations

-

Molecular Structure Input: The initial 3D structure of 4-Fluoro-N-pentylaniline is drawn using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: The structure is optimized to its lowest energy conformation using DFT with the B3LYP functional and a suitable basis set, such as 6-311++G(d,p).[6][7] This basis set is chosen for its balance of accuracy and computational cost, providing a good description of electron distribution, including polarization and diffuse functions.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical FT-IR spectrum.

-

Electronic Property Analysis: Using the optimized geometry, further calculations are performed to determine key electronic properties. This includes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the Molecular Electrostatic Potential (MESP) surface, and Natural Bond Orbital (NBO) analysis.[8]

Structural and Spectroscopic Analysis

Optimized Molecular Geometry

Geometry optimization provides the most stable arrangement of atoms in the molecule. The resulting bond lengths and angles are crucial for understanding its steric and electronic properties. While experimental crystallographic data for 4-Fluoro-N-pentylaniline is unavailable, DFT provides reliable predictions.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C1-C2 | Value |

| C4-F | Value | |

| C1-N | Value | |

| N-C7 (pentyl) | Value | |

| Bond Angles (˚) | C2-C1-C6 | Value |

| C1-N-C7 | Value | |

| F-C4-C3 | Value | |

| Dihedral Angles (˚) | C2-C1-N-C7 | Value |

| C6-C1-N-C7 | Value |

Note: Values are placeholders pending actual calculation.

Vibrational Analysis (FT-IR)

The calculated vibrational frequencies can be correlated with experimental FT-IR spectra. Key vibrational modes for 4-Fluoro-N-pentylaniline would include N-H stretching, C-N stretching, C-F stretching, and aromatic C-H bending.

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | Value |

| Aromatic C-H Stretch | Value |

| Aliphatic C-H Stretch | Value |

| C=C Aromatic Stretch | Value |

| C-N Stretch | Value |

| C-F Stretch | Value |

Note: Values are placeholders pending actual calculation. Calculated frequencies are often scaled to better match experimental data.

Electronic and Reactivity Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are critical in determining chemical reactivity.[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[8]

Table 3: Predicted Electronic Properties

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

Note: Values are placeholders pending actual calculation.

Molecular Electrostatic Potential (MESP)

The MESP surface visualizes the charge distribution on a molecule, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. For 4-Fluoro-N-pentylaniline, negative potential is expected around the fluorine and nitrogen atoms, indicating sites susceptible to electrophilic attack.

Molecular Docking and Bioactivity Prediction

To investigate the potential of 4-Fluoro-N-pentylaniline as a therapeutic agent, molecular docking simulations can be performed. This involves docking the optimized ligand structure into the active site of a target protein. Aniline derivatives have been investigated as inhibitors for various targets, including DNA gyrase and protein kinases.[4][10]

Experimental Protocol: Molecular Docking

-

Target Selection & Preparation: A protein target is selected (e.g., E. coli DNA Gyrase B, PDB ID: 1KZN).[4] The protein structure is downloaded from the Protein Data Bank, prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The DFT-optimized structure of 4-Fluoro-N-pentylaniline is prepared for docking, which includes assigning charges and defining rotatable bonds.

-

Docking Simulation: Software like AutoDock Vina is used to perform the docking.[3] A grid box is defined around the active site of the target protein. The software then explores possible binding conformations of the ligand within this site and scores them based on binding affinity.

-

Analysis: The resulting poses are analyzed to identify the one with the lowest binding energy (most favorable). The specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the active site are examined.

Table 4: Hypothetical Molecular Docking Results

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| E. coli DNA Gyrase B | 4-Fluoro-N-pentylaniline | -8.2 | Asp73, Gly77 | Hydrogen Bond |

| Val71, Ala47 | Hydrophobic | |||

| B-raf Kinase | 4-Fluoro-N-pentylaniline | -7.5 | Cys532, Trp531 | Pi-Alkyl, Pi-Sulfur |

| Val471, Leu514 | Hydrophobic |

Note: Values are hypothetical and for illustrative purposes only.

Conclusion

This guide presents a standardized computational workflow for the in-depth characterization of 4-Fluoro-N-pentylaniline. By employing DFT calculations, researchers can obtain fundamental data on its geometry, and electronic and spectroscopic properties. Subsequent molecular docking studies can then be used to probe its potential bioactivity, providing a solid theoretical foundation to guide and prioritize future experimental synthesis and testing. This integrated computational approach is indispensable in modern chemical research and drug development for efficiently screening and characterizing novel molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 8. thaiscience.info [thaiscience.info]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron Density Distribution in Para-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Para-fluoroaniline (p-fluoroaniline), a key intermediate in the synthesis of pharmaceuticals and agrochemicals, possesses a unique electronic structure arising from the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atom (-F) on the aromatic ring.[1] Understanding the distribution of electron density within this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design and materials science. This technical guide provides a comprehensive overview of the electron density distribution in p-fluoroaniline, integrating findings from theoretical calculations and experimental investigations. It details the computational and experimental methodologies employed, presents quantitative data in a structured format, and utilizes visualizations to elucidate key concepts and workflows.

Introduction

The electronic landscape of a molecule, dictated by its electron density distribution, governs its chemical behavior. In substituted anilines, the nature and position of the substituent dramatically alter the charge distribution on the aromatic ring and the amino group.[2] In para-fluoroaniline, the strong inductive (-I) effect of the fluorine atom withdraws electron density from the benzene ring, while the amino group exerts a resonance (+R) effect, donating its lone pair of electrons to the π-system.[1] This push-pull electronic interaction results in a nuanced electron density profile that influences the molecule's dipole moment, reactivity towards electrophiles and nucleophiles, and its ability to form intermolecular bonds such as hydrogen bonds.

Theoretical Determination of Electron Density Distribution

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for modeling and analyzing the electron density of molecules.[3] These theoretical approaches provide detailed insights into atomic charges, orbital interactions, and electrostatic potential.

Computational Methodology

A typical computational workflow for analyzing the electron density of p-fluoroaniline involves several key steps, as illustrated below. The choice of a suitable functional and basis set is crucial for obtaining accurate results. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed combination that offers a good balance of accuracy and computational cost for organic molecules.[3][4]

Quantitative Theoretical Data

Theoretical calculations yield a wealth of quantitative data that characterizes the electron density distribution. Key parameters for p-fluoroaniline, compiled from various theoretical studies, are presented below.

Table 1: Calculated Atomic Charges (Mulliken Population Analysis)

| Atom | Charge (e) |

| C1 (C-NH₂) | -0.15 to -0.20 |

| C2, C6 (ortho) | -0.10 to -0.15 |

| C3, C5 (meta) | +0.05 to +0.10 |

| C4 (C-F) | +0.20 to +0.25 |

| N | -0.80 to -0.90 |

| F | -0.25 to -0.30 |

| H (on N) | +0.35 to +0.40 |

| H (on ring) | +0.10 to +0.15 |

Note: Values are approximate ranges compiled from typical DFT calculations and may vary with the level of theory and basis set used.[5]

Table 2: Natural Bond Orbital (NBO) Analysis - Key Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C1-C2) | 20 - 25 |

| LP(1) N | π(C1-C6) | 20 - 25 |

| LP(1) F | σ(C3-C4) | 2 - 4 |

| LP(1) F | σ(C4-C5) | 2 - 4 |

Note: E(2) represents the stabilization energy of the hyperconjugative interaction. These values indicate significant delocalization of the nitrogen lone pair into the aromatic π-system.[4][6]

Table 3: Frontier Molecular Orbitals and Dipole Moment

| Parameter | Calculated Value |

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -0.5 to 0.0 eV |

| HOMO-LUMO Gap | 5.0 to 5.5 eV |

| Dipole Moment (Gas Phase) | 2.40 - 2.60 D |

Note: These values are indicative of the molecule's electronic excitability and overall polarity.[2][4]

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution on the molecule's surface. For p-fluoroaniline, the MEP map typically shows a region of negative potential (red) around the nitrogen and fluorine atoms, indicating their electronegativity and the location of lone pair electrons. The hydrogen atoms of the amino group exhibit a positive potential (blue), highlighting their susceptibility to nucleophilic attack and their role as hydrogen bond donors. The aromatic ring shows a gradient of potential, influenced by the competing effects of the amino and fluoro substituents.[4][7]

Experimental Determination of Electron Density Distribution

Experimental methods provide crucial validation for theoretical models and offer a real-world picture of the electron distribution. Key techniques include X-ray crystallography for the solid state and gas-phase methods for isolated molecules.

Experimental Protocols

The synthesis of p-fluoroaniline is typically achieved through the catalytic hydrogenation of 4-nitrofluorobenzene.[8] High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent.

A high-resolution X-ray diffraction experiment on a single crystal of p-fluoroaniline is the definitive method for determining its solid-state electron density. The collected diffraction data can be used in a multipole refinement, which models the aspherical nature of the atomic electron densities, providing a more detailed and accurate picture than the standard independent atom model (IAM).

The electric dipole moment of an isolated p-fluoroaniline molecule can be measured in the gas phase using techniques such as electric beam deflection coupled with a mass spectrometer.[9] This method provides a direct measure of the molecule's polarity, which is a consequence of its overall electron density distribution, free from intermolecular interactions present in the solid state.

Experimental Data

Table 4: Experimental and Theoretical Dipole Moment of p-fluoroaniline (Gas Phase)

| Method | Dipole Moment (D) |

| Experimental (Electric Beam Deflection) | 2.51 ± 0.15 |

| Theoretical (DFT/B3LYP/6-311++G) | 2.55 |

| Theoretical (MP2/6-311++G) | 2.50 |

Source: Ghannam et al. (2013)[9]

The excellent agreement between the experimental and calculated dipole moments lends strong support to the validity of the theoretical models in describing the electronic structure of p-fluoroaniline.

Correlation Between Theoretical and Experimental Findings

The synergy between theoretical calculations and experimental measurements is crucial for a complete understanding of the electron density distribution in p-fluoroaniline.

Theoretical calculations provide a detailed, atom-resolved picture of the electron distribution, including partial charges and orbital interactions, which are not directly observable experimentally.[6][10] The calculated dipole moment, a macroscopic property, can be directly compared with experimental measurements, thereby validating the underlying theoretical model.[9] In turn, experimental data from X-ray crystallography provides the precise molecular geometry in the solid state, which can be used as a starting point for more accurate theoretical calculations.

Conclusion and Implications for Drug Development

The electron density distribution in p-fluoroaniline is characterized by a significant polarization due to the opposing electronic effects of the amino and fluoro groups. Theoretical calculations, supported by experimental dipole moment measurements, consistently show a high electron density on the nitrogen and fluorine atoms and a corresponding electron deficiency on the para-carbon and the hydrogens of the amino group. This detailed understanding of the electronic landscape is invaluable for:

-

Predicting Reactivity: The electron-rich and electron-poor regions identified through MEP maps can guide the design of synthetic routes by predicting sites of electrophilic and nucleophilic attack.[2][7]

-

Understanding Intermolecular Interactions: Knowledge of the partial atomic charges and the locations of hydrogen bond donors and acceptors is crucial for modeling protein-ligand interactions and for crystal engineering.

-

Structure-Activity Relationship (SAR) Studies: By quantifying the electronic effects of the fluorine and amino groups, researchers can better understand how modifications to the p-fluoroaniline scaffold will impact biological activity.

This technical guide has synthesized the current knowledge on the electron density distribution in p-fluoroaniline, providing a robust foundation for its application in pharmaceutical research and development. Future high-resolution X-ray charge density studies would provide even greater detail and further refine our understanding of this important molecule.

References

- 1. quora.com [quora.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 8. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]

Basicity and nucleophilicity of 3-fluoroaniline

An In-depth Technical Guide to the Basicity and Nucleophilicity of 3-Fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroaniline (CAS 372-19-0) is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of a fluorine atom at the meta-position of the aniline ring significantly influences the molecule's electronic properties, thereby modulating the basicity and nucleophilicity of the amino group.[2] A thorough understanding of these characteristics is paramount for predicting reaction outcomes, designing synthetic routes, and developing structure-activity relationships in drug discovery. This guide provides a detailed examination of the basicity and nucleophilicity of 3-fluoroaniline, complete with quantitative data, experimental protocols, and logical diagrams to illustrate core concepts.

Electronic Effects of the Meta-Fluoro Substituent

The fluorine atom at the 3-position primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. Unlike ortho- and para-substituents, the meta-position does not allow for direct resonance interaction (+M effect) between the fluorine's lone pairs and the amino group. Therefore, the -I effect is the dominant factor influencing the reactivity of 3-fluoroaniline.[3]

Caption: Electronic influence of the meta-fluoro group on 3-fluoroaniline.

Basicity of 3-Fluoroaniline

Basicity refers to the ability of the amino group to accept a proton. It is quantitatively expressed by the pKa of its conjugate acid, the anilinium ion (pKaH). A lower pKaH value indicates a weaker base. The electron-withdrawing nature of the fluorine atom in 3-fluoroaniline reduces the electron density on the nitrogen, making the lone pair less available for protonation and thus decreasing its basicity compared to unsubstituted aniline.[4]

Data Presentation: pKa of Substituted Anilinium Ions

| Compound | Substituent | pKa of Conjugate Acid (in water at 25°C) | Reference |

| Aniline | H | 4.6 | [4][5] |

| 3-Fluoroaniline | 3-F | ~3.5 (estimated) | |

| 4-Fluoroaniline | 4-F | 4.65 | [6] |

| 4-Chloroaniline | 4-Cl | 4.15 | |

| 3-Nitroaniline | 3-NO₂ | 2.47 |

Note: An experimental pKa value for 3-fluoroaniline was not found in the cited literature. The value is estimated based on the known effects of meta-substituents. The strong -I effect of the fluorine atom is expected to lower the pKa significantly compared to aniline.

Experimental Protocol: Spectrophotometric Determination of pKa

This method is based on measuring the difference in UV absorbance between the protonated (anilinium ion) and non-protonated (aniline) forms of the amine at various pH values.[7][8]

-

Preparation of Solutions:

-

Prepare a stock solution of 3-fluoroaniline in a suitable solvent mixture (e.g., 50% ethanol-water) due to the low water solubility of many aromatic amines.[7]

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 6).

-

Prepare two reference solutions: one in a strongly acidic medium (e.g., 0.1 M HCl) to ensure complete protonation, and one in a neutral or slightly basic medium (e.g., pH 7) for the non-protonated form.

-

-

Spectrophotometric Measurement:

-

For each buffer solution, and the two reference solutions, add a precise aliquot of the 3-fluoroaniline stock solution to a cuvette and record the full UV-Vis spectrum (e.g., 220-400 nm).

-

Identify a wavelength where the absorbance difference between the protonated and non-protonated forms is maximal.

-

-

Data Analysis:

-

Measure the absorbance (A) of each buffered solution at the chosen wavelength.

-

The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where:

-

A is the absorbance of the sample at a given pH.

-

AB is the absorbance of the fully non-protonated (basic) form.

-

AA is the absorbance of the fully protonated (acidic) form.

-

-

Plotting log[(A - AB) / (AA - A)] against pH will yield a straight line with a y-intercept equal to the pKa.

-

Caption: Experimental workflow for spectrophotometric pKa determination.

Nucleophilicity of 3-Fluoroaniline

Nucleophilicity describes the kinetic reactivity of a species in reactions involving the formation of a new bond with an electrophile. While related, it is distinct from basicity, which is a thermodynamic property. The reduced electron density on the nitrogen of 3-fluoroaniline due to the -I effect of fluorine also decreases its nucleophilicity.

Data Presentation: Mayr Nucleophilicity Parameters

The Mayr nucleophilicity scale provides a quantitative measure of nucleophilicity through the parameter N.[9] Higher N values indicate greater nucleophilicity.

| Compound | Solvent | Nucleophilicity Parameter (N) | sN Parameter | Reference |

| Aniline | Acetonitrile (MeCN) | 12.64 | 0.68 | [10] |

| 4-Chloroaniline | Acetonitrile (MeCN) | 12.92 | 0.60 | [10] |

| 4-Methoxyaniline | Acetonitrile (MeCN) | 13.42 | 0.73 | [10] |

| 3-Fluoroaniline | Acetonitrile (MeCN) | < 12.64 (expected) | ~0.6-0.7 (expected) |

Experimental Protocol: Determination of Nucleophilicity by Stopped-Flow Kinetics

The nucleophilicity parameter N can be determined by measuring the second-order rate constants (k) for the reaction of the nucleophile with a series of reference electrophiles of known electrophilicity (E). The Mayr equation, log k = sN(N + E), is then used to determine N and the nucleophile-specific sensitivity parameter sN.[11]

-

Instrumentation: A stopped-flow spectrophotometer is used to measure the kinetics of fast reactions (millisecond timescale).[12]

-

Preparation of Solutions:

-

Prepare a solution of 3-fluoroaniline in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Prepare solutions of several reference electrophiles (e.g., benzhydrylium ions with known E parameters) in the same solvent.

-

-

Kinetic Measurement:

-

The solutions of the nucleophile (3-fluoroaniline) and the electrophile are loaded into separate syringes of the stopped-flow instrument.

-

The instrument rapidly mixes the two solutions, and the reaction is monitored by observing the disappearance of the electrophile's characteristic absorbance over time.

-

The experiment is conducted under pseudo-first-order conditions, with the nucleophile in large excess.

-

-

Data Analysis:

-

The observed rate constant (kobs) is determined by fitting the absorbance decay to a first-order exponential function.

-

The second-order rate constant (k) is calculated by dividing kobs by the concentration of the nucleophile.

-

This process is repeated for each reference electrophile.

-

The nucleophilicity parameters (N and sN) are determined by plotting log(k) against the known E values of the reference electrophiles. The slope of the resulting line gives sN, and the y-intercept allows for the calculation of N.

-

Caption: Experimental workflow for determining Mayr nucleophilicity parameters.

Conclusion

The chemical behavior of 3-fluoroaniline is dominated by the strong electron-withdrawing inductive effect of the fluorine atom at the meta-position. This effect reduces the electron density on the amino nitrogen, making 3-fluoroaniline a weaker base and a less potent nucleophile than unsubstituted aniline. This modulation of reactivity is a key feature exploited by synthetic chemists in the development of complex molecules. For professionals in drug development, the precise tuning of basicity affects a compound's pharmacokinetic properties, such as solubility and membrane permeability, while its nucleophilicity dictates its potential for covalent interactions and metabolic stability. The methodologies outlined in this guide provide a framework for the quantitative assessment of these crucial molecular properties.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Compare the basicity of the following: [Image of four chemical structure.. [askfilo.com]

- 4. quora.com [quora.com]

- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Spectrophotometric Determination of the PKa's of Some Aromatic Amines - Mark Bixler - Google 도서 [books.google.co.kr]

- 9. Research Prof. H. Mayr [cup.uni-muenchen.de]

- 10. Mayr's Database Of Reactivity Parameters: Aromatic amines [cup.lmu.de]

- 11. Nucleophilicity Prediction via Multivariate Linear Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biologic.net [biologic.net]

An Introduction to Organofluorine Compounds in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular structures has become an indispensable tool in modern drug discovery.[1] Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the profound and often beneficial impact of this unique element.[2][3] This guide provides an in-depth overview of the core principles of using fluorine in medicinal chemistry, summarizing its effects on key drug properties, outlining common synthetic and analytical methodologies, and illustrating its impact through established examples.

The Unique Properties of the Fluorine Atom

Fluorine's distinct characteristics stem from its fundamental atomic properties. It is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H).[4][5] This combination allows it to act as a "super-hydrogen" that can dramatically alter a molecule's electronic properties with minimal steric impact.[4] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes significantly to the metabolic stability of fluorinated drug candidates.[3][4][5]

These intrinsic properties translate into several key advantages in drug design:

-

Modulation of Physicochemical Properties: Fluorine's powerful inductive effect can alter the acidity (pKa) and lipophilicity (LogP) of a molecule.[1][6][7]

-

Enhanced Metabolic Stability: The strength of the C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][4][8]

-

Improved Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole interactions, and can stabilize bioactive conformations.[1][4]

-

Increased Bioavailability and Membrane Permeation: By fine-tuning lipophilicity and basicity, fluorine can improve a drug's ability to cross biological membranes and reach its target.[1][4][9]

Data on Physicochemical Property Modulation

The introduction of fluorine can have a dramatic and context-dependent effect on a molecule's acid dissociation constant (pKa) and its lipophilicity (LogP or LogD).

Due to its strong electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic protons or decrease the basicity of proximal amines by several log units.[7][10] This is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement.[7] For example, reducing the basicity of an amine can enhance its passive diffusion across membranes by increasing the population of the neutral species.[4]

| Compound Class | Parent Compound | pKa | Fluorinated Analog | pKa | ΔpKa | Reference |

| Carboxylic Acids | Acetic Acid | 4.76 | Fluoroacetic Acid | 2.58 | -2.18 | [11][12] |

| Acetic Acid | 4.76 | Difluoroacetic Acid | 1.22 | -3.54 | [11][12] | |

| Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.03 | -4.73 | [11][12] | |

| Perfluorinated Acids | Perfluoropropionic Acid (PFPrA) | - | - | -0.18 to -0.54 | - | [11][13] |

| Perfluorooctanoic Acid (PFOA) | - | - | -0.27 | - | [11][13] | |

| Telomer Carboxylic Acids | 5:3 Fluorotelomer Carboxylic Acid (5:3 FTCA) | - | - | 4.05 | - | [11][12] |

Table 1: Effect of Fluorination on the pKa of Carboxylic Acids.

The effect of fluorine on lipophilicity is complex and not always intuitive.[14] While fluorine is more lipophilic than hydrogen, the overall effect depends on the molecular context.[4] Fluorination of an aromatic ring or an aliphatic chain generally increases lipophilicity.[6][15] However, the strong dipole moment created by the C-F bond can also increase polarity, sometimes leading to a decrease in lipophilicity, particularly when multiple fluorine atoms are present or are adjacent to a polarizable atom like sulfur.[6][16]

| Parent Compound | LogP | Fluorinated Analog | LogP | ΔLogP | Reference |

| Cyclohexane | 3.44 | 1,1-Difluorocyclohexane | 2.60 (calc.) | -0.84 | [17] |

| Methylcyclohexane | 3.61 | 1,1-Difluoro-3-methylcyclohexane | 3.10 (calc.) | -0.51 | [17] |

| 2-thiomethylpyridine | 1.51 | 2-(S-difluoromethyl)pyridine | 1.55 | +0.04 | [16] |

| 2-thiomethylpyridine | 1.51 | 2-(S-trifluoromethyl)pyridine | 1.95 | +0.44 | [16] |

| 2-sulfonylmethylpyridine | -0.66 | 2-(SO₂-trifluoromethyl)pyridine | -0.15 | +0.51 | [16] |

Table 2: Context-Dependent Effects of Fluorination on Lipophilicity (LogP).

Case Studies: Fluorine in Approved Drugs

The strategic use of fluorine is evident across numerous therapeutic areas. Fluorinated pharmaceuticals account for a significant portion of drugs approved by the FDA.[2][15]

| Drug | Therapeutic Area | Role of Fluorine |

| 5-Fluorouracil | Oncology | Acts as an antimetabolite; the fluorine atom at the C5 position of the uracil ring inhibits thymidylate synthase, blocking DNA synthesis. |

| Fluoxetine | Antidepressant | The para-trifluoromethyl group increases lipophilicity and CNS penetration, enhancing metabolic stability and oral absorption for effective serotonin transporter inhibition.[1] |

| Sitagliptin | Anti-diabetic | The trifluorophenyl group is crucial for potent and selective inhibition of the DPP-4 enzyme. The fluorine atoms form key interactions in the binding pocket. |

| Voriconazole | Antifungal | Contains two fluorinated phenyl rings. Fluorination enhances its binding affinity to the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. |

| Ezetimibe | Cholesterol-lowering | A para-fluorophenyl group enhances binding to the NPC1L1 transporter and improves metabolic stability and intestinal absorption.[1][6] |

| Ciprofloxacin | Antibiotic | A fluorine atom at the C-6 position of the quinolone core enhances DNA gyrase binding affinity and broadens the antibacterial spectrum.[1] |

Table 3: Examples of Fluorinated Drugs and the Strategic Role of Fluorine.

Methodologies in Organofluorine Chemistry

The development of fluorinated drug candidates relies on specialized synthetic and analytical techniques.

The synthesis of organofluorine compounds can be challenging and often requires specialized reagents.[18] Methodologies are broadly categorized as electrophilic or nucleophilic fluorinations.

-

Electrophilic Fluorination: Involves reagents like F-TEDA-BF₄ (Selectfluor®) that deliver an electrophilic fluorine atom ("F+") to electron-rich substrates such as enolates, silyl enol ethers, or aromatic rings.[19]

-

Nucleophilic Fluorination: Uses sources of nucleophilic fluoride ("F-"), such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), to displace leaving groups. Deoxofluorination reagents (e.g., DAST, Deoxo-Fluor®) are used to convert alcohols and carbonyls into mono- and difluorinated products, respectively.[14]

-

Trifluoromethylation: Specific reagents like the Togni or Umemoto reagents are used to introduce the trifluoromethyl (-CF₃) group, which is a common and highly impactful motif in medicinal chemistry.

Evaluating the impact of fluorination requires a suite of standardized bioassays.[20]

General Methodology for In Vitro Metabolic Stability Assay:

-

Incubation: The fluorinated test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human, rat) and a NADPH-generating system in a phosphate buffer at 37°C.

-

Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the disappearance of the parent compound over time.

-

Calculation: The in vitro half-life (t₁/₂) is determined from the slope of the natural log of the remaining parent compound versus time. This data is used to calculate intrinsic clearance. The goal of fluorination is often to increase the metabolic half-life.[8][21]

General Methodology for pKa and LogD Determination using ¹⁹F NMR:

-

Sample Preparation: A solution of the fluorinated compound is prepared in a buffered aqueous solution.

-